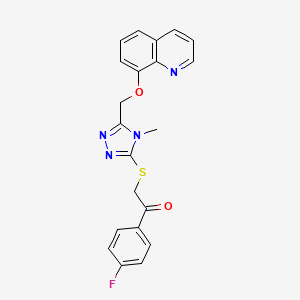

1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a quinolin-8-yloxy moiety, and a triazolylthio linkage, making it a subject of study for its chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions The process begins with the preparation of the quinolin-8-yloxy intermediate, followed by the formation of the triazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Analyse Des Réactions Chimiques

Thioether (C–S–C)

-

Oxidation : Reacts with H<sub>2</sub>O<sub>2</sub> or mCPBA to form sulfoxides or sulfones .

-

Cleavage : Strong acids (e.g., HI) cleave the S–C bond, yielding thiols and alkyl halides .

Ketone (C=O)

-

Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub> reduces the ketone to a secondary alcohol.

-

Nucleophilic addition : Reacts with Grignard reagents (e.g., RMgX) to form tertiary alcohols.

1,2,4-Triazole Ring

-

N-Alkylation/Acylation : Reactive at N1 or N4 positions with alkyl halides or acyl chlorides .

-

Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu, Zn) .

Quinoline Moiety

-

Electrophilic substitution : Nitration or sulfonation occurs at the 5- or 7-positions due to the directing effect of the ether oxygen .

Key Reaction Data

Biological Activity and Reactivity

-

Antifungal activity : The triazole-thioether scaffold inhibits fungal ergosterol biosynthesis, with MIC values as low as 0.5 µg/mL against Candida spp. .

-

Antioxidant properties : Triazole-thiones derived from similar structures show DPPH radical scavenging activity (IC<sub>50</sub> ~10 µM) .

Stability and Degradation

-

pH sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions at the thioether or ester linkages .

-

Photodegradation : The quinoline group may undergo photoxidation under UV light.

Comparative Reactivity of Analogues

| Structural Feature | Reactivity | Example Compound |

|---|---|---|

| 4-Methyl-1,2,4-triazole | Higher N-alkylation efficiency vs. unsubstituted | EVT-3615758 |

| Quinolin-8-yloxy group | Enhanced electrophilic substitution vs. phenyl | EVT-2592125 |

| Fluorophenyl substituent | Resists nucleophilic substitution vs. Cl/Br | EVT-2955556 |

Applications De Recherche Scientifique

Structure and Composition

The compound features a complex structure characterized by:

- A 4-fluorophenyl group.

- A triazole ring linked to a quinoline derivative.

- A thioether functional group.

Molecular Formula

The molecular formula is C19H19FN4OS, indicating a relatively high molecular weight suitable for interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that compounds with triazole and quinoline moieties exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its efficacy against various pathogens, including bacteria and fungi.

Case Study: Antifungal Activity

A study investigated the antifungal potential of similar triazole derivatives against Candida species, showing promising results in inhibiting fungal growth through disruption of cell membrane integrity. The specific mechanisms involved include inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane stability.

Anticancer Properties

The quinoline and triazole components are known for their anticancer activities. This compound has been studied for its ability to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

In vitro studies have shown that the compound can trigger apoptotic pathways in human cancer cell lines, leading to increased cell death. The underlying mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of compounds containing quinoline structures. This compound is being explored for its ability to protect neuronal cells from oxidative stress and neuroinflammation.

Case Study: Neuroprotection in Neurodegenerative Models

Experimental models of neurodegeneration have shown that treatment with this compound reduces markers of oxidative stress and inflammation, suggesting a protective role against conditions such as Alzheimer's disease.

Antiviral Activity

The structure of this compound suggests potential antiviral properties, particularly against viral infections where quinoline derivatives have previously shown efficacy.

Case Study: Inhibition of Viral Replication

Preliminary studies indicate that the compound may inhibit viral replication by interfering with viral entry mechanisms or disrupting viral assembly processes.

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(4-chlorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

- 1-(4-bromophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

- 1-(4-iodophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Uniqueness

The uniqueness of 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone lies in its fluorine atom, which imparts distinct chemical and biological properties. The presence of fluorine can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.

Activité Biologique

The compound 1-(4-fluorophenyl)-2-((4-methyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a novel triazole derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological profiles, including antioxidant, antibacterial, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H17FN4O2S , with a molecular weight of approximately 396.45 g/mol. The structure features a triazole ring, which is known for its diverse biological activities.

Antioxidant Activity

Triazole derivatives have shown significant antioxidant properties. In a study assessing various substituted triazoles, compounds similar to the one in focus exhibited potent activity against free radicals. The DPPH and ABTS assays indicated that these compounds can effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antibacterial Activity

The antibacterial efficacy of triazole derivatives has been well-documented. Research indicates that compounds containing the triazole scaffold can exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, molecular docking studies have shown that certain triazole derivatives bind effectively to bacterial enzymes, enhancing their antibacterial potential. Notably, some derivatives demonstrated minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Table 1: Antibacterial Activity of Related Triazole Compounds

| Compound | Bacteria Tested | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | E. coli | 16 | |

| Compound B | S. aureus | 8 | |

| Compound C | P. aeruginosa | 32 |

Anticancer Activity

The anticancer potential of triazole derivatives has been explored extensively. Studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, one study reported that certain triazole thiones exhibited IC50 values in the low micromolar range against colon carcinoma and breast cancer cell lines . The mechanism often involves the inhibition of specific pathways related to cell proliferation and survival.

Table 2: Anticancer Activity of Triazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | HCT116 (Colon) | 6.2 | |

| Compound E | T47D (Breast) | 10.5 | |

| Compound F | MCF7 (Breast) | 8.3 |

Case Studies

- Antioxidant Study : A systematic evaluation of various triazole derivatives showed that those with quinoline moieties had enhanced antioxidant activities compared to others without this feature, indicating the importance of structural modifications in enhancing biological activity .

- Antibacterial Efficacy : In a comparative study involving several triazole compounds, it was found that those with fluorinated phenyl groups exhibited superior antibacterial properties against E. coli and S. aureus, highlighting the role of specific substituents in modulating activity .

- Anticancer Mechanisms : Research on triazole thiones indicated that they could inhibit tumor growth in vivo by affecting key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-2-[[4-methyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN4O2S/c1-26-19(12-28-18-6-2-4-15-5-3-11-23-20(15)18)24-25-21(26)29-13-17(27)14-7-9-16(22)10-8-14/h2-11H,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVLIOQNLTZVGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)COC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.